molecular formula C24H22N4O2 B15080781 2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-95-6

2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B15080781
CAS No.: 114991-95-6
M. Wt: 398.5 g/mol
InChI Key: TUIUJUKDUOQFFX-UHFFFAOYSA-N
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Description

2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a synthetic imidazole phenazine derivative of significant interest in medicinal chemistry and infectious disease research. This compound belongs to a class of fused heterocyclic molecules known for their diverse biological activities. Recent scientific investigations into structurally similar imidazole phenazines have highlighted their potential as inhibitors of the DENV2 NS2B-NS3 protease, a critical enzyme for viral replication in dengue virus serotype 2 . The mechanism of action for these analogs is believed to involve binding to the active site of the protease, with in silico molecular docking studies demonstrating promising binding energies that correlate with experimental inhibitory activity (IC50 values) . The imidazole phenazine scaffold is a subject of research due to its planar, aromatic structure that may facilitate interaction with various biological targets. The presence of specific substituents, such as the isobutoxy and methoxy groups on the terminal phenyl ring, is a key area of exploration for optimizing potency and selectivity . This product is provided for research applications only. It is strictly intended for use in laboratory studies and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations concerning the use of laboratory chemicals.

Properties

CAS No.

114991-95-6

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[3-methoxy-4-(2-methylpropoxy)phenyl]-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C24H22N4O2/c1-14(2)13-30-22-9-8-15(10-23(22)29-3)24-27-20-11-18-19(12-21(20)28-24)26-17-7-5-4-6-16(17)25-18/h4-12,14,25H,13H2,1-3H3

InChI Key

TUIUJUKDUOQFFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 1,2-diaminobenzene under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired phenazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenazine derivatives.

Scientific Research Applications

2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.

    Industry: Used in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Isobutoxy-3-methoxy C24H22N4O2* 398.46 Not explicitly reported; inferred
2-(4-Isopentyloxy-3-methoxyphenyl)-1H-... 4-Isopentyloxy-3-methoxy C25H24N4O2 412.49 Higher lipophilicity
2-(4-Butoxy-3-methoxyphenyl)-1H-... 4-Butoxy-3-methoxy C24H22N4O2 398.46 Similar core; reduced branching
2-(4-Benzyloxy-3-methoxyphenyl)-1H-... (4g) 4-Benzyloxy-3-methoxy C27H20N4O2 432.48 Topoisomerase I/IIα inhibitor
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-... 4,5-Dimethoxy-2-nitro C21H15N5O4 401.38 Electron-withdrawing nitro group

Key Observations :

  • Lipophilicity : The isopentyloxy analog (C25H24N4O2) has higher lipophilicity than the isobutoxy derivative due to its longer alkyl chain .
  • Biological Activity : The benzyloxy-substituted analog (4g) exhibits potent dual topoisomerase I/IIα inhibition, attributed to aromatic π-π stacking interactions .

Characterization Techniques

  • NMR Spectroscopy : Methoxy groups typically appear as singlets near δ 3.95 ppm, while aromatic protons resonate between δ 7.2–8.4 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., m/z 432.48 for 4g) .

Spectroscopic and Physical Properties

Table 2: Spectroscopic and Physical Data

Compound Melting Point (°C) UV-Vis (λmax, nm) Fluorescence (λem, nm) Solubility
Target Compound Not reported ~350–370* ~450–470* Moderate in DMSO
2-(4-Benzyloxy-3-methoxyphenyl)-1H-... >300 365 480 Poor in water
Phenol derivatives (3a-e) 180–220 340–360 420–460 Soluble in MeOH

*Inferred from similar imidazo-phenazine derivatives .

Key Trends :

  • Melting Points : Bulky substituents (e.g., benzyloxy) increase melting points (>300°C) due to enhanced crystal packing .

Topoisomerase Inhibition

  • 4g (Benzyloxy analog) : IC50 values of 0.8 μM (Topo I) and 1.2 μM (Topo IIα), attributed to planar aromatic structure intercalating DNA .
  • Nitro-substituted analog : Reduced activity due to electron-withdrawing effects destabilizing DNA interactions .

Biological Activity

2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine, with a molecular formula of C24H22N4O2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C24H22N4O2
  • SMILES : CC(C)COC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC
  • InChIKey : TUIUJUKDUOQFFX-UHFFFAOYSA-N

Biological Activity

The biological activity of phenazine derivatives, including this compound, is primarily attributed to their ability to generate reactive oxygen species (ROS), which can induce cytotoxic effects in various cell types. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Phenazine derivatives are known for their antimicrobial properties. They can inhibit a range of pathogens, including bacteria and fungi. The mechanisms often involve:

  • ROS Generation : Inducing oxidative stress in microbial cells.
  • DNA Intercalation : Binding to DNA and disrupting replication processes.

A study highlighted that phenazines can inhibit Aeromonas hydrophila and various fungal species such as Fusarium oxysporum and Rhizoctonia solani, demonstrating the broad-spectrum antimicrobial potential of this class of compounds .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. They have shown effectiveness against various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disrupting the normal cell cycle progression, particularly at the G1 phase.

For example, certain phenazine derivatives have demonstrated selective cytotoxicity towards leukemia cells with much lower effective concentrations compared to normal cells .

Study on Anticancer Efficacy

In a recent study, a phenazine derivative was tested against acute myeloid leukemia (AML) cells. The results indicated that the compound led to a significant reduction in cell viability with an EC50 value substantially lower than that observed in normal cells. The study concluded that the compound's ability to induce ROS and inhibit topoisomerases contributed to its potent anticancer activity .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of phenazine derivatives against Aspergillus flavus. The results showed that these compounds inhibited fungal growth effectively through oxidative stress mechanisms. This reinforces the potential use of phenazines as therapeutic agents against fungal infections .

The biological activity of this compound can be summarized through the following key mechanisms:

MechanismDescription
ROS GenerationInduces oxidative stress leading to cell death.
DNA IntercalationDisrupts DNA replication and transcription processes.
Apoptosis InductionTriggers programmed cell death pathways in cancer cells.
Cell Cycle ArrestPrevents normal progression of the cell cycle.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 2-aminophenazine with substituted benzaldehyde derivatives under acidic conditions. A typical procedure involves refluxing 2-aminophenazine (10 mmol) and 4-isobutoxy-3-methoxybenzaldehyde (10 mmol) in DMF with acetic acid (0.5 mL) for 4 hours, followed by ice-water quenching and purification via flash chromatography (Pet. Ether/EtOAc gradient) . Optimization focuses on solvent choice (DMF for solubility), temperature (reflux for faster kinetics), and stoichiometry (1:1 aldehyde-to-phenazine ratio). Yield improvements (76–82%) are achieved by adjusting workup steps to minimize side products .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 3.94 ppm (methoxy group) and δ 5.23 ppm (benzyloxy/isobutoxy protons) confirm substituents . Aromatic protons in the phenazine core appear at δ 7.73–8.43 ppm.
  • Elemental Analysis : Matching calculated (C, 70.17%; H, 4.12%) and observed (C, 70.22%; H, 4.23%) values validates purity .
  • Mass Spectrometry : HRMS or TOF-MS confirms molecular weight (e.g., m/z 342.12 for C₂₀H₁₄N₄O₂) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Standard assays include:

  • Antiproliferative Activity : NCI-60 cell line screening using the SRB assay (IC₅₀ values for MCF-7, A549) .
  • Topoisomerase Inhibition : DNA relaxation assays with Topo I/IIα enzymes (e.g., 50% inhibition at 10 µM) .

Advanced Research Questions

Q. How can researchers experimentally validate the dual Topoisomerase I/IIα inhibitory mechanism of this compound?

Use a combination of:

  • DNA Cleavage Assays : Compare plasmid DNA relaxation (supercoiled → relaxed) with camptothecin (Topo I inhibitor) and etoposide (Topo II inhibitor) as controls .
  • Enzyme Kinetics : Measure IC₅₀ shifts in the presence of ATP (Topo IIα-specific) or EDTA (Topo I-specific) .
  • Competitive Binding Studies : Molecular docking against Topo I (PDB 1T8I) and Topo IIα (PDB 1ZXM) to identify binding residues (e.g., π-π stacking with DNA bases) .

Q. How should researchers address contradictions in bioactivity data across different cell lines or enzyme batches?

  • Orthogonal Assays : Cross-validate using ATPase assays (Topo IIα) or comet assays (DNA damage).
  • Batch Consistency : Ensure enzyme purity (SDS-PAGE ≥95%) and standardized cell culture conditions (e.g., passage number, serum-free media for MCF-7) .
  • Metabolic Stability : Test compound degradation in cell lysates via LC-MS to rule out false negatives .

Q. What strategies optimize substituent groups (e.g., isobutoxy vs. benzyloxy) for enhanced activity?

  • Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 4f, 4g in ):
    • Electron-Donating Groups : Methoxy/isobutoxy improve solubility and DNA intercalation.
    • Bulkier Substituents : Benzyloxy groups reduce Topo IIα inhibition (steric hindrance) .
  • LogP Adjustments : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity (target LogP ~3–4) .

Q. What computational tools predict the pharmacokinetic profile of this compound?

  • SwissADME : Estimates bioavailability (TPSA ~89 Ų), GI absorption (high), and CYP450 interactions .
  • MD Simulations : Assess binding persistence (≥50 ns trajectories) with Topo-DNA complexes .

Q. How can apoptosis induction by this compound be mechanistically confirmed?

  • Flow Cytometry : Annexin V/PI staining in treated cells (e.g., MCF-7) to quantify early/late apoptosis .
  • Western Blotting : Caspase-3/9 activation and PARP cleavage (≥2-fold increase vs. control) .

Q. What formulation strategies address solubility limitations in in vivo studies?

  • Co-solvents : Use DMSO:Tween 80:Saline (10:5:85) for intraperitoneal dosing .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability .

Q. How is metabolic stability assessed, and what structural modifications improve it?

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS (t₁/₂ <30 min suggests instability) .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., methyl → trifluoromethyl) to block CYP450 oxidation .

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